(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane
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Overview
Description
(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane is a chiral compound characterized by the presence of a bromomethyl group and a fluorophenyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane derivative and a fluorophenyl precursor.
Bromomethylation: The oxane derivative undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Fluorophenyl Introduction: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where the bromomethylated oxane reacts with a fluorophenyl nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-(2-fluorophenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Bromomethyl)-5-(4-fluorophenyl)oxane: Similar structure but with the fluorophenyl group in a different position.
(2S,5R)-2-(Bromomethyl)-5-(2-chlorophenyl)oxane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(2-fluorophenyl)oxane is unique due to the specific combination of the bromomethyl and fluorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H14BrFO |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
(2S,5R)-2-(bromomethyl)-5-(2-fluorophenyl)oxane |
InChI |
InChI=1S/C12H14BrFO/c13-7-10-6-5-9(8-15-10)11-3-1-2-4-12(11)14/h1-4,9-10H,5-8H2/t9-,10-/m0/s1 |
InChI Key |
XVHKDHAIJBDTKG-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=CC=C2F)CBr |
Canonical SMILES |
C1CC(OCC1C2=CC=CC=C2F)CBr |
Origin of Product |
United States |
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